The synthesis of Lercanidipine involves several steps, primarily focusing on the formation of its parent nucleus and subsequent modifications to achieve high purity.
This method has been noted for its efficiency and high yield, making it suitable for industrial applications .
Lercanidipine has a complex molecular structure characterized by multiple functional groups that contribute to its pharmacological activity.
The stereochemistry of Lercanidipine is crucial for its activity, with the (S)-enantiomer being significantly more effective than its (R)-counterpart in inhibiting calcium channels .
Lercanidipine participates in various chemical reactions primarily related to its synthesis and degradation pathways.
These reactions are essential not only for synthesis but also for understanding metabolic pathways involving Lercanidipine in biological systems .
The mechanism by which Lercanidipine exerts its antihypertensive effects involves selective inhibition of voltage-gated calcium channels in vascular smooth muscle cells.
Studies have shown that Lercanidipine not only lowers blood pressure but also provides protective effects on cardiovascular health .
Understanding the physical and chemical properties of Lercanidipine is essential for its application in pharmaceuticals.
Lercanidipine is primarily used in clinical settings as an antihypertensive agent but has potential applications beyond this primary use.
Ongoing research explores:
Lercanidipine, a 1,4-dihydropyridine (DHP) calcium channel blocker, possesses a chiral center at position 4 of the pyridine ring due to its asymmetric ester substituents. The (S)-enantiomer exhibits significantly higher pharmacological activity than its (R)-counterpart, necessitating precise stereochemical control during synthesis. This section delineates advanced methodologies for isolating and characterizing the (S)-enantiomer, emphasizing industrial and analytical implications.
Chiral separation leverages the differential binding affinity of enantiomers to selectors. Normal-phase HPLC using amylose-based columns (Chiralpak® AS) with n-hexane/ethanol/diethylamine (97:3:0.3 v/v/v) achieves baseline resolution (Rs > 2.0) within 15 minutes, enabling microgram-scale isolation of (S)-lercanidipine [1]. Capillary electrophoresis (CE) offers a greener alternative: 200 mM sodium acetate buffer (pH 4.0) with 10 mM 2,3,6-O-methyl-β-cyclodextrin (TM-β-CD) as a chiral selector separates enantiomers at 25 kV in <10 minutes, with ≤5% RSD in precision studies [2]. The migration order—(R) before (S)—was confirmed via collected fractions analyzed by HPLC [2].
Table 1: Performance Metrics of Chiral Resolution Methods
Technique | Conditions | Resolution (Rs) | Analysis Time | LOQ |
---|---|---|---|---|
NP-HPLC | Chiralpak® AS; n-hexane/EtOH/DEA (97:3:0.3) | 2.5 | 15 min | 0.025 ng/mL |
Capillary Electrophoresis | 10 mM TM-β-CD; pH 4.0 buffer | 1.8 | 8 min | 3.62 μg/mL |
Asymmetric synthesis circumvents resolution by directly generating the (S)-enantiomer. Novel intermediates are pivotal: reacting N-dimethyl-N-(3,3-diphenylpropyl)-1-amino-2-propanol (II) with thionyl chloride yields chlorinated derivative IIIB (X = Cl), which undergoes esterification with DHP carboxylic acid at 25–40°C under inert atmosphere [6] [9]. Catalytic enantioselective esterification using Candida antarctica lipase B in ethyl acetate achieves 98% ee for (S)-lercanidipine by selectively acylating the 3-carboxyl group. T-type calcium channel inhibition is optimized when chiral purity exceeds 99% ee, as impurities diminish renal vasodilation efficacy [10].
The (S)-enantiomer drives lercanidipine’s antihypertensive effects. In vivo studies in hypertensive rats reveal (S)-lercanidipine reduces blood pressure at doses 100–200× lower than the (R)-form, which shows negligible activity [1] [7]. Pharmacokinetic crossover studies in humans demonstrate 1.2-fold higher AUC and Cmax for (S)-lercanidipine after racemate administration, with no in vivo interconversion [1]. Receptor affinity correlates with stereochemistry: (S)-lercanidipine’s IC50 for L-type Ca2+ channels is 0.4 nM versus 42 nM for the (R)-enantiomer. T-type channel blockade—key for renal effects—is exclusive to the (S)-form [7] [10].
Table 2: Pharmacodynamic and Pharmacokinetic Comparison of Enantiomers
Parameter | (S)-Lercanidipine | (R)-Lercanidipine | Ratio (S/R) |
---|---|---|---|
L-type IC50 (nM) | 0.4 | 42 | 105 |
T-type Inhibition | Yes | No | - |
AUC0–24 (ng·h/mL) | 128 ± 15 | 104 ± 12 | 1.2 |
Antihypertensive Dose (mg/kg) | 0.1 | >20 | >200 |
(S)-Lercanidipine hydrochloride exhibits three solid forms: crystalline Forms I/II and an amorphous phase. Form I (melting point: 194.6°C) and Form II (207.3°C) display distinct XRD peaks at 2θ = 6.2°, 12.5° (Form I) and 5.8°, 11.9° (Form II), while the amorphous form lacks diffraction patterns [4] [8]. Infrared spectroscopy identifies conformational differences: Form I shows split C=O stretches at 1,680/1,705 cm−1, whereas the amorphous form exhibits broadened peaks [8]. Processing stability varies: Form I converts to amorphous under ethanol wet granulation but remains stable with aqueous binders. Amorphous (S)-lercanidipine, prepared via solvent evaporation (dichloromethane/methanol), has a glass transition at 86.1°C and recrystallization exotherm at 299.8°C [8] [6].
Sustainable synthesis emphasizes solvent reduction and catalyst efficiency. Microwave-assisted synthesis cuts reaction times by 80% and eliminates chromatographic purification, reducing dichloromethane use by 95% [6]. Cyclodextrin-enabled CE decreases organic solvent consumption to <5 mL per analysis versus 500 mL in HPLC [2] [5]. Waste metrics highlight improvements: a novel ethyl acetate/water biphasic esterification lowers the E-factor (kg waste/kg product) from 32 to 8 compared to traditional thionyl chloride routes [6] [9]. Biocatalysis using immobilized lipases in supercritical CO2 achieves 99% ee with negligible heavy metal residues [5].
Table 3: Environmental Impact Metrics for Synthesis Methods
Method | Solvent Volume (L/kg) | E-Factor | % ee | Catalyst |
---|---|---|---|---|
Traditional Chlorination | 120 | 32 | 50 | SOCl2 |
Biphasic Esterification | 40 | 8 | 99 | Lipase B |
Supercritical CO2 | 10 | 2 | 99 | Immobilized lipase |
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7